Structural Differentiation from Potent VEGFR-2 Inhibitory Analogs via 5-Keto-functionalization
The compound is structurally differentiated from the most potent anticancer analogs in its class. The lead series features a 5-((substituted-benzyl)thio) group. In contrast, this compound possesses a 5-((2-oxopropyl)thio) group. This substitution introduces a ketone oxygen at the gamma position relative to the thioether sulfur. While no direct head-to-head activity data is yet available for this specific compound, the structural modification introduces a hydrogen-bond acceptor that is absent in the highly active 5-benzylthio series, which achieves IC50 values of 0.37–0.95 µM against HeLa cells and demonstrates significant VEGFR-2 binding [1]. The presence of this ketone provides a vector for differential metabolism by reductases or dehydrogenases, a feature not present in the comparator series. This distinction is critical for researchers requiring a tool compound with a distinct metabolic fate or a different pattern of off-target interactions for kinase inhibitor selectivity panels.
| Evidence Dimension | 5-position substitution pattern and functional group identity |
|---|---|
| Target Compound Data | 5-((2-oxopropyl)thio)-substituent, featuring a terminal methyl ketone (formula: C12H12N4O2S2) |
| Comparator Or Baseline | 5d, 5g, 5k: 5-((2-fluorobenzyl)thio)-, 5-((4-chlorobenzyl)thio)-, and 5-((2,6-difluorobenzyl)thio)-substituents, featuring aromatic rings without a ketone functionality. |
| Quantified Difference | Presence of a ketone H-bond acceptor versus absence in the comparators. The comparator series achieves HeLa IC50: 0.37 – 0.95 µM and VEGFR-2 inhibition confirmed via in silico docking. No quantitative activity data is currently available for the target compound. |
| Conditions | Chemical structure analysis and in vitro cytotoxicity against HeLa cancer cell line; in silico docking into VEGFR-2 active site (PDB: N/A). |
Why This Matters
The unique 2-oxopropyl group provides a non-aromatic, metabolically labile handle, making this compound a distinct molecular probe for investigating structure-metabolism relationships in thiadiazole-urea kinase inhibitors, complementing the highly active but metabolically distinct benzylthio analogs.
- [1] Aghcheli, A., Toolabi, M., Ayati, A., Moghimi, S., Firoozpour, L., Bakhshaiesh, T. O., ... & Foroumadi, A. (2020). Design, synthesis, and biological evaluation of 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives as anticancer agents. Medicinal Chemistry Research, 29(11), 2000-2010. View Source
